molecular formula C15H10O8S B12376610 Genistein 7-sulfate CAS No. 182322-62-9

Genistein 7-sulfate

Cat. No.: B12376610
CAS No.: 182322-62-9
M. Wt: 350.3 g/mol
InChI Key: DKEIWIJUHWVGRC-UHFFFAOYSA-N
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Description

Genistein 7-sulfate is a sulfated derivative of genistein, a naturally occurring isoflavone found predominantly in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The sulfation of genistein enhances its solubility and bioavailability, making this compound a compound of interest in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-sulfate typically involves the sulfation of genistein. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the compound .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems. These methods are advantageous due to their specificity and efficiency in producing high yields of the desired sulfated product .

Chemical Reactions Analysis

Types of Reactions: Genistein 7-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate genistein .

Scientific Research Applications

Genistein 7-sulfate has a wide range of applications in scientific research:

Mechanism of Action

Genistein 7-sulfate exerts its effects through several mechanisms:

    Inhibition of Enzymes: It inhibits protein-tyrosine kinases and topoisomerase-II, which are crucial for cell growth and proliferation.

    Estrogen Receptor Modulation: As a phytoestrogen, it can bind to estrogen receptors, modulating the transcription of estrogen-responsive genes.

    Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness of Genistein 7-sulfate: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in delivering the health benefits associated with genistein. Its ability to modulate multiple biological pathways also adds to its uniqueness and potential therapeutic applications .

Properties

CAS No.

182322-62-9

Molecular Formula

C15H10O8S

Molecular Weight

350.3 g/mol

IUPAC Name

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18/h1-7,16-17H,(H,19,20,21)

InChI Key

DKEIWIJUHWVGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O

Origin of Product

United States

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